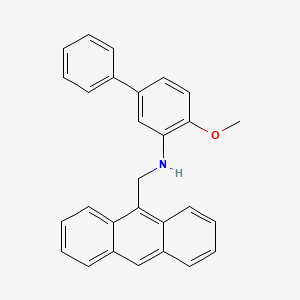![molecular formula C25H19N3O B5172973 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide](/img/structure/B5172973.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide, also known as BMN-673, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to be effective in cancer treatment. BMN-673 is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes.
Wirkmechanismus
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide works by inhibiting PARP enzymes, which play a crucial role in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to have high potency and selectivity for PARP enzymes, leading to a strong inhibition of DNA repair. This results in the accumulation of DNA damage, which triggers cell death. N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is its high potency and selectivity for PARP enzymes, which makes it a promising candidate for cancer therapy. However, its high potency also poses a challenge in determining the optimal dose for treatment. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
1. Combination therapy: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been shown to be effective in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future research could focus on identifying optimal combinations for different cancer types.
2. Biomarker identification: Biomarkers can be used to predict which patients are most likely to respond to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide treatment. Future research could focus on identifying biomarkers for N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide sensitivity.
3. Development of more potent PARP inhibitors: While N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is highly potent, there is still room for improvement. Future research could focus on developing even more potent PARP inhibitors.
4. Clinical trials in specific cancer types: N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has shown promising results in various cancers, but more research is needed to determine its effectiveness in specific cancer types.
In conclusion, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide is a promising candidate for cancer therapy due to its high potency and selectivity for PARP enzymes. Future research could focus on identifying optimal combinations, biomarkers, and more potent PARP inhibitors, as well as conducting clinical trials in specific cancer types.
Synthesemethoden
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide can be synthesized through a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 4-methyl-1-naphthoic acid, which is then converted into the corresponding acid chloride. The acid chloride is reacted with 4-(1H-benzimidazol-2-yl)aniline to obtain the intermediate product, which is then further reacted with N-methylpyrrolidinone to yield N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methyl-1-naphthamide has demonstrated superior efficacy compared to other PARP inhibitors. Clinical trials have shown promising results in patients with advanced cancers, including those with BRCA mutations.
Eigenschaften
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-16-10-15-21(20-7-3-2-6-19(16)20)25(29)26-18-13-11-17(12-14-18)24-27-22-8-4-5-9-23(22)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKUUFUASOGUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

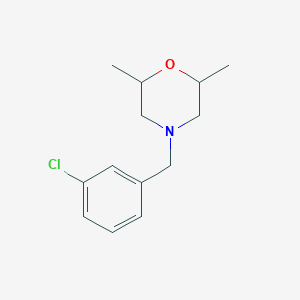
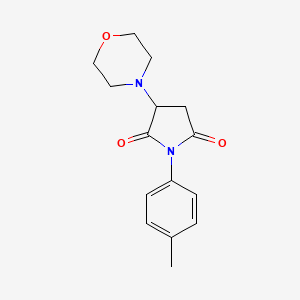
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)

![5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5172921.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
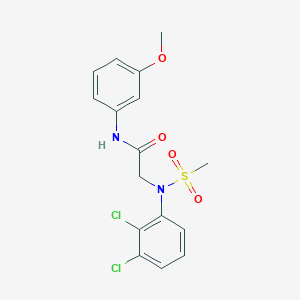
![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)
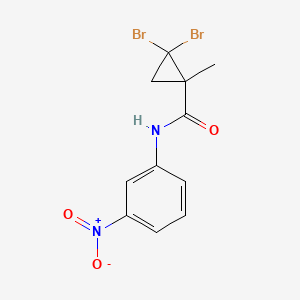
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5172953.png)
